2-(Benzyl(methyl)amino)-1-phenylethanol
Overview
Description
The compound "2-(Benzyl(methyl)amino)-1-phenylethanol" is a beta-amino alcohol, which is a class of organic compounds containing both an amine and an alcohol functional group. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The structure of a related beta-amino alcohol, 2-[(3,4-dimethoxybenzyl)(methyl)amino]-2-phenylethanol, has been studied to understand the influence of substituents on the crystal structure and the character of the nitrogen atom .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions or one-pot synthesis methods. For instance, 2-acyl-benzo[1,3-d]selenazoles were synthesized through a one-pot reaction involving aryl methyl ketones and bis(2-aminophenyl) diselenide, which could be related to the synthesis of beta-amino alcohols by modifying the starting materials and reaction conditions . Another example is the synthesis of (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one through the condensation of benzoylacetone with p-methylaniline . These methods could potentially be adapted for the synthesis of "2-(Benzyl(methyl)amino)-1-phenylethanol."
Molecular Structure Analysis
The molecular structure of beta-amino alcohols can be characterized using various spectroscopic techniques, such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction . The nitrogen atom in these compounds can exhibit different hybridization states, influencing the overall molecular geometry. For example, the nitrogen atom in 2-[(3,4-dimethoxybenzyl)(methyl)amino]-2-phenylethanol shows sp3 hybridization and is synclinal to the OH group .
Chemical Reactions Analysis
Beta-amino alcohols can undergo various chemical reactions, including those that modify the functional groups attached to the nitrogen atom. For instance, 2-phenylacyl-benzo[1,3-d]selenazole, a related compound, was reacted with sodium borohydride and butylmagnesium bromide to yield secondary and tertiary alcohols . These types of reactions could be relevant for "2-(Benzyl(methyl)amino)-1-phenylethanol" to introduce different substituents or to generate derivatives with altered properties.
Physical and Chemical Properties Analysis
The physical properties, such as melting and boiling points, can be determined using techniques like TGA/DSC, as demonstrated for the compound (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one . The chemical properties, including reactivity and stability, can be influenced by the steric hindrance and electronic effects of substituents, as seen in the study of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers . The crystal structure of beta-amino alcohols can be affected by the type and size of substituents, as well as by intermolecular interactions such as hydrogen bonding and π-π interactions .
Scientific Research Applications
Specific Scientific Field
This compound is being studied in the field of Medicine , particularly in Cancer Research .
Summary of the Application
2-(Benzyl(methyl)amino)-1-phenylethanol has gained attention due to its potential applications in the field of medicine. It exhibits a variety of biological activities and has been shown to induce apoptosis in cancer cells, which can lead to their death.
Results or Outcomes
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also has anti-inflammatory and antioxidant properties.
Application in Synthetic Strategies of Benzoxazoles
Specific Scientific Field
This compound is being used in the field of Organic Chemistry , specifically in the synthesis of Benzoxazoles .
Summary of the Application
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . 2-(Benzyl(methyl)amino)-1-phenylethanol is used as a starting material for different mechanistic approaches in drug discovery .
Methods of Application or Experimental Procedures
The compound is used in a variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
Results or Outcomes
The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Application in Nootropic Drugs
Specific Scientific Field
This compound is being studied in the field of Neuroscience , particularly in the development of Nootropic Drugs .
Summary of the Application
2-(Benzyl(methyl)amino)-1-phenylethanol is a key component in the synthesis of PRL-8-53 , a nootropic drug . Nootropics are substances that can enhance cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals .
Methods of Application or Experimental Procedures
Application in Nootropic Drugs
Specific Scientific Field
This compound is being studied in the field of Neuroscience , particularly in the development of Nootropic Drugs .
Summary of the Application
2-(Benzyl(methyl)amino)-1-phenylethanol is a key component in the synthesis of PRL-8-53 , a nootropic drug . Nootropics are substances that can enhance cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals .
Methods of Application or Experimental Procedures
The compound is used in the synthesis of PRL-8-53, which is then administered orally . The exact dosage and administration protocol can vary depending on the specific study or application .
Results or Outcomes
PRL-8-53 has been shown to act as a hypermnesic drug in humans . It has potential benefits for memory enhancement and cognitive function .
Application in Organic Synthesis
Specific Scientific Field
This compound is being used in the field of Organic Chemistry , specifically in Organic Synthesis .
Summary of the Application
2-(Benzyl(methyl)amino)-1-phenylethanol is used in the synthesis of various organic compounds . It can be used in the dehydrative amination of alcohols .
Methods of Application or Experimental Procedures
The compound is used in a protocol for the dehydrative amination of alcohols in water using a water-soluble calix . This allows an environmentally benign synthesis of benzylic and allylic amines .
Results or Outcomes
The use of 2-(Benzyl(methyl)amino)-1-phenylethanol in organic synthesis can lead to the production of a variety of organic compounds . This can have various applications in different fields, including medicine and materials science .
properties
IUPAC Name |
2-[benzyl(methyl)amino]-1-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-17(12-14-8-4-2-5-9-14)13-16(18)15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCYDMAVKVKJBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440400 | |
Record name | 2-(benzyl(methyl)amino)-1-phenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyl(methyl)amino)-1-phenylethanol | |
CAS RN |
29194-04-5 | |
Record name | 2-(benzyl(methyl)amino)-1-phenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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